2,2-Dichloroethyl dimethyl phosphate
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Overview
Description
Preparation Methods
2,2-Dichloroethyl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphite with 1,2-dibromo-2,2-dichloroethane. The reaction typically occurs under anhydrous conditions and requires the presence of a base such as sodium hydroxide . Industrial production methods involve similar synthetic routes but are scaled up to accommodate large quantities .
Chemical Reactions Analysis
2,2-Dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dichlorvos and other by-products.
Oxidation: It can be oxidized to form various phosphate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as hydroxide ions . Major products formed from these reactions include dichlorvos and other organophosphate derivatives .
Scientific Research Applications
2,2-Dichloroethyl dimethyl phosphate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,2-Dichloroethyl dimethyl phosphate is the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
2,2-Dichloroethyl dimethyl phosphate is similar to other organophosphate compounds such as dichlorvos and trichlorfon . it is unique in its specific chemical structure, which includes both bromine and chlorine atoms . This unique structure contributes to its effectiveness and stability under various conditions .
Similar Compounds
- Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate)
- Trichlorfon (Dimethyl 1-hydroxy-2,2,2-trichloroethyl phosphonate)
- Naled (Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate)
Properties
CAS No. |
111883-35-3 |
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Molecular Formula |
C4H9Cl2O4P |
Molecular Weight |
222.99 g/mol |
IUPAC Name |
2,2-dichloroethyl dimethyl phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h4H,3H2,1-2H3 |
InChI Key |
ZYRWHPOKHQYRRQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC(Cl)Cl |
Origin of Product |
United States |
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